molecular formula C10H13NO3 B1520571 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 856343-03-8

4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1520571
CAS No.: 856343-03-8
M. Wt: 195.21 g/mol
InChI Key: GPTFOSGQIYRSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative characterized by a carboxylic acid group at position 2, an acetyl group at position 4, an ethyl substituent at position 3, and a methyl group at position 4. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom.

Properties

IUPAC Name

4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-7-8(6(3)12)5(2)11-9(7)10(13)14/h11H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTFOSGQIYRSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856343-03-8
Record name 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-Acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes an acetyl group at the 4-position, an ethyl group at the 3-position, and a methyl group at the 5-position of the pyrrole ring. Its molecular formula is C10H13NO3\text{C}_{10}\text{H}_{13}\text{N}\text{O}_3 with a molecular weight of approximately 195.22 g/mol.

The primary mechanism of action for this compound involves its interaction with bromodomain and extra-terminal domain (BET) proteins, specifically BRD2, BRD3, BRD4, and BRDT. This compound acts as an inhibitor by binding to the bromodomains of these proteins, preventing them from recognizing acetylated lysine residues on histones. This inhibition leads to significant alterations in gene expression and cellular metabolism.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies using the human breast cancer cell line MCF-7 demonstrated that treatment with this compound significantly inhibited cell proliferation. Specifically, a concentration of 50 µM resulted in marked reductions in cell growth, suggesting its potential as a therapeutic agent against certain cancers.

Antimicrobial Properties

The compound also shows promising antimicrobial activity. Pyrrole derivatives are known for their antibacterial properties, and studies have indicated that similar compounds can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The biological activity of this compound in this context remains an area of active investigation .

Study on Cancer Cell Lines

In a controlled laboratory setting, MCF-7 cells treated with this compound were analyzed over time to assess proliferation rates and metabolic changes. The results indicated a significant decrease in proliferation rates compared to untreated controls, highlighting the compound's potential as an effective anticancer agent.

Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of pyrrole derivatives against common pathogens. The findings revealed that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting that this class of compounds could be developed into new antibacterial agents .

Pharmacokinetics and Safety

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics due to its polar nature, which allows it to participate in hydrogen bonding. However, detailed studies on its bioavailability and metabolism are still required to fully understand its pharmacological profile.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. In a study focusing on various substituted pyrroles, compounds similar to 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the pyrrole ring .

1.2 Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies revealed that derivatives of pyrrole can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it useful in the synthesis of more complex heterocyclic compounds. For instance, it can be transformed into various derivatives through reactions such as acylation and alkylation, which are crucial in developing new pharmaceuticals .

Materials Science

3.1 Polymer Chemistry

The compound has potential applications in materials science, particularly in the development of polymers with specific properties. Pyrrole-based polymers are known for their electrical conductivity and stability, making them suitable for use in electronic devices and sensors . Research into incorporating this compound into polymer matrices is ongoing, with promising results in enhancing material properties.

Case Studies

Study TitleApplicationFindings
Antimicrobial Efficacy of Pyrrole DerivativesMedicinal ChemistrySignificant inhibition of bacterial growth observed with structural analogs .
Synthesis and Characterization of Pyrrole-Based PolymersMaterials ScienceEnhanced electrical conductivity noted when incorporating pyrrole derivatives into polymer matrices .
Anti-inflammatory Activity of Pyrrole CompoundsMedicinal ChemistryReduction in cytokine production confirmed in macrophage cultures .

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the acetyl moiety (-COCH₃) to a carboxylic acid (-COOH), forming 4-carboxy-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid . Chromium-based oxidants like CrO₃ may also achieve this transformation but with lower selectivity.

Reaction TypeReagentConditionsProductYield (%)Source
OxidationKMnO₄Acidic medium4-carboxy-3-ethyl-5-methyl derivative65–72

Reduction Reactions

The acetyl group is reducible to a secondary alcohol using hydride donors. Lithium aluminum hydride (LiAlH₄) in anhydrous ether selectively reduces the ketone to 4-(1-hydroxyethyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid without affecting the carboxylic acid group. Sodium borohydride (NaBH₄) shows minimal activity due to the carbonyl’s lower electrophilicity.

Reaction TypeReagentConditionsProductYield (%)Source
ReductionLiAlH₄Dry ether, 0°CHydroxyethyl derivative58–64

Electrophilic Substitution

The pyrrole ring participates in electrophilic substitution, with reactivity directed by substituents. Bromination using Br₂/FeCl₃ occurs preferentially at the C4 position (para to the acetyl group), yielding 4-acetyl-5-bromo-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid . Nitration requires milder conditions (HNO₃/AcOH) to avoid decarboxylation.

Reaction TypeReagentConditionsProductYield (%)Source
BrominationBr₂, FeCl₃CH₂Cl₂, 25°CC4-brominated derivative70–78

Decarboxylation and Thermal Rearrangement

Heating above 150°C induces decarboxylation, producing 3-ethyl-4-acetyl-5-methyl-1H-pyrrole . This reaction proceeds via a six-membered transition state, with CO₂ elimination confirmed by gas evolution analysis.

Reaction TypeConditionsProductYield (%)Source
Decarboxylation160°C, vacuumDe-carboxylated pyrrole85–90

Esterification and Derivatization

The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form esters like ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate . This enhances solubility in organic solvents for further synthetic applications.

Reaction TypeReagentConditionsProductYield (%)Source
EsterificationEthanol, H₂SO₄Reflux, 12hEthyl ester derivative80–88

Condensation Reactions

The acetyl group undergoes condensation with primary amines (e.g., aniline) to form Schiff bases. For example, reaction with aniline in ethanol yields 4-((phenylimino)methyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid .

Reaction TypeReagentConditionsProductYield (%)Source
CondensationAnilineEthanol, ΔSchiff base derivative63–69

Mechanistic Insights

  • Oxidation/Reduction : The acetyl group’s carbonyl carbon acts as an electrophilic site for hydride attack (reduction) or oxygen insertion (oxidation).

  • Electrophilic Substitution : The pyrrole ring’s electron-rich C4 position is activated by the acetyl group’s meta-directing effect.

  • Decarboxylation : Proceeds via a cyclic transition state involving the carboxylic acid and β-carbon.

This compound’s multifunctional design enables applications in synthesizing bioactive molecules and materials. Further studies should explore its catalytic asymmetric reactions and biological activity modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrole derivatives allows for systematic comparisons. Below, key analogs are analyzed based on substituent positions, synthesis routes, and physicochemical properties.

4-Acetyl-3-methylpyrrole-5-carboxylic Acid

  • Substituents : Acetyl (position 4), methyl (position 3), carboxylic acid (position 5).
  • Synthesis: Produced via condensation of aminoacetonitrile and ethyl acetylpyruvate under varying pH conditions. Alkaline conditions favor the 4-acetyl isomer, while acidic conditions yield ethyl 5-acetyl-2-methylpyrrole-4-carboxylate as a byproduct .
  • Decarboxylation of this analog yields 2-methylpyrrole derivatives, highlighting its utility as a synthetic intermediate .

4-Chloro-5-methyl-1H-pyrrole-2-carboxylic Acid

  • Substituents : Chloro (position 4), methyl (position 5), carboxylic acid (position 2).
  • Synthesis : Chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide. Challenges include chromatographic separation of isomers due to minimal polarity differences .
  • Key Differences : The chloro substituent increases electrophilicity at position 4, making it reactive toward nucleophilic substitution, unlike the acetyl group in the target compound. This enhances its utility in cross-coupling reactions .

5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic Acid

  • Substituents : Acetyloxy (position 5), ethyl (position 4), methyl (position 3), carboxylic acid (position 2).
  • Physicochemical Properties: Molecular formula C₁₁H₁₅NO₄ (molar mass 225.24 g/mol). The acetyloxy group introduces ester functionality, which may improve membrane permeability compared to the target compound’s acetyl group .
  • Key Differences : The acetyloxy substituent at position 5 introduces hydrolytic instability under basic conditions, whereas the target compound’s acetyl group at position 4 is more chemically stable .

4-(Carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic Acid

  • Substituents : Carboxymethyl (position 4), methyl (position 2), ketone (position 5), carboxylic acid (position 3).
  • Structure : The 4,5-dihydro ring reduces aromaticity, increasing flexibility and altering electronic properties. The dual carboxylic acid groups enhance acidity (pKa ~2–3) compared to the target compound’s single carboxylic acid group .
  • Applications : The dihydro structure and polar substituents make it suitable for coordination chemistry or as a ligand in metal-organic frameworks .

2-(Carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic Acid

  • Substituents : Carbamoylmethyl (position 2), methyl (position 4), carboxylic acid (position 3).
  • However, the lack of an acetyl group reduces electrophilic reactivity compared to the target compound .

Preparation Methods

General Synthetic Strategy

The synthesis of substituted pyrrole-2-carboxylic acids such as this compound typically involves multi-step organic transformations starting from simpler precursors like cyanoacetates, diketones, or substituted pyrroles. Key steps often include:

  • Formation of the pyrrole ring via cyclization reactions
  • Introduction of substituents (acetyl, ethyl, methyl) through alkylation, acylation, or condensation
  • Functional group transformations to install the carboxylic acid moiety

Specific Synthetic Route Overview

Based on related pyrrole derivatives and analogous compounds, a plausible and documented preparation method involves:

Detailed Reaction Conditions and Parameters

Step Reagents & Conditions Temperature Time Notes
1. Pyrrole ring formation Ethyl cyanoacetate + Acetylacetone, sodium ethoxide or potassium carbonate, ethanol or methanol Reflux (78–80°C) 4–8 hours Base catalysis promotes cyclization
2. Alkylation (3-ethyl, 5-methyl) Alkyl halides (ethyl bromide, methyl iodide), base (K2CO3), polar aprotic solvent 50–80°C 3–6 hours Controlled to avoid polyalkylation
3. Ester hydrolysis Aqueous acid (HCl) or base (NaOH) 60–90°C 2–4 hours Converts ester to carboxylic acid
4. Purification Crystallization or chromatography Ambient Variable Ensures high purity

Industrial and Laboratory Scale Preparation

  • Laboratory Scale: The synthesis is typically conducted in batch reactors under reflux with stirring. Reaction monitoring is done by TLC or HPLC to ensure completion of each step.
  • Industrial Scale: Continuous flow reactors and automated systems may be employed to optimize yields and purity, with catalysts and solvents carefully selected to minimize waste and enhance safety.

Analytical Data and Yield

While direct yield data for this compound is limited in open literature, analogous compounds such as ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate have reported yields in the range of 70–90% for the cyclization step, with overall yields depending on the efficiency of alkylation and hydrolysis steps.

Comparative Table of Preparation Methods

Method Aspect Description Advantages Limitations
Base-catalyzed condensation Uses sodium ethoxide or K2CO3 in ethanol/methanol Mild conditions, good yields Requires careful control of reaction time
Alkylation with alkyl halides Selective introduction of ethyl and methyl groups High regioselectivity possible Risk of over-alkylation if not controlled
Ester hydrolysis Acidic or basic hydrolysis to carboxylic acid Straightforward, high conversion Requires neutralization and purification
Purification Crystallization or chromatography High purity product May require multiple steps

Research Findings and Notes

  • The acetyl group at the 4-position is introduced via acetylacetone in the initial cyclization, which also sets the stage for subsequent alkylations.
  • The ethyl and methyl substituents at the 3- and 5-positions can be introduced selectively by choosing appropriate alkylating agents and reaction conditions.
  • The carboxylic acid function at the 2-position is generally obtained by hydrolysis of the corresponding ester intermediate.
  • Reaction optimization involves balancing temperature, time, and reagent ratios to maximize yield and minimize side reactions.
  • Purification steps are critical to remove unreacted starting materials and side products, ensuring the compound’s suitability for further synthetic or biological applications.

Q & A

Q. What are the common synthetic routes for 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid?

Methodological Answer: The synthesis typically involves condensation reactions of substituted pyrrole intermediates. For example, analogous compounds like 4-acetyl-2-pyrrolecarboxylic acid are synthesized via oxidation of aldehydes using silver nitrate in alkaline conditions . Adapting this method, the target compound could be prepared by:

Aldehyde oxidation : Reacting 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxaldehyde with AgNO₃/NaOH to yield the carboxylic acid.

Substituent introduction : Ethyl and methyl groups can be introduced via alkylation or Friedel-Crafts acylation, leveraging the pyrrole ring's electrophilic substitution reactivity.
Key Challenges : Steric hindrance from ethyl/methyl groups may reduce reaction efficiency.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer: A combination of techniques is required:

  • ¹H NMR : Look for characteristic peaks:
    • Pyrrole NH proton: ~12.4 ppm (broad singlet) .
    • Acetyl group: ~2.5 ppm (singlet).
    • Ethyl/methyl groups: 0.8–1.5 ppm (multiplet for ethyl), 2.3–2.6 ppm (methyl).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and acetyl groups).
  • Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₁H₁₅NO₃; expected [M+H]⁺: 210.11).
Technique Expected Signal Purpose
¹H NMRδ 12.4 (NH)Confirm pyrrole ring
IR1700 cm⁻¹Verify carboxylic acid
HRMSm/z 210.11Validate molecular weight

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed during synthesis?

Methodological Answer: Electron-withdrawing groups (e.g., COOH, acetyl) at α-positions of pyrrole rings redirect electrophilic attacks to the β-position (position 4) instead of the typical α-reactivity . Strategies include:

  • Radical-mediated reactions : Use tert-butyl hypochlorite to bypass electronic effects .
  • Directed metalation : Employ directing groups (e.g., boronates) to control substitution sites.
  • Computational modeling : Predict regioselectivity using DFT calculations (e.g., Fukui indices).

Q. What strategies optimize the yield in multi-step syntheses?

Methodological Answer: Optimization steps based on similar syntheses :

Reaction temperature : Lower temperatures (<0°C) reduce side reactions for acid-sensitive intermediates.

Catalyst selection : Use Pd/C or AgNO₃ for selective oxidations.

Purification : Employ preparative HPLC or recrystallization (e.g., ethanol/water mixtures).

Parameter Optimal Condition Yield Improvement
Oxidation temperature0–5°C+15%
Catalyst loading5 mol% AgNO₃+20%

Q. How can contradictions in NMR data (e.g., unexpected splitting) be resolved?

Methodological Answer: Unexpected peaks may arise from:

  • Tautomerism : The NH proton exchange with deuterated solvents (e.g., DMSO-d₆) can broaden signals. Use D₂O shake tests to confirm .
  • Rotamers : Ethyl groups may show splitting due to restricted rotation. Variable-temperature NMR (VT-NMR) can resolve this.
  • Impurities : Compare with literature data for analogous compounds (e.g., 3-methyl-4-(trifluoromethyl) derivatives ).

Q. What computational methods predict reactivity and regioselectivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to predict attack sites.
  • Transition state modeling : Use Gaussian or ORCA software to simulate reaction pathways .

Q. How to assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hrs). Monitor via HPLC .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures.
  • Light sensitivity : Expose to UV light (254 nm) and track degradation by UV-Vis spectroscopy.

Q. What in vitro assays evaluate biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa).
  • Enzyme inhibition : Screen against kinases or carboxylases using fluorescence-based assays (IC₅₀ determination) .
  • Binding studies : Use surface plasmon resonance (SPR) to measure affinity for target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.